molecular formula C13H13ClN2O B2874849 1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide CAS No. 1311929-08-4

1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide

Cat. No. B2874849
CAS RN: 1311929-08-4
M. Wt: 248.71
InChI Key: QHADYBPBBMWJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide, also known as CPP-115, is a synthetic compound that has been the subject of extensive scientific research. This molecule belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders.

Mechanism Of Action

1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide works by inhibiting the activity of the enzyme GABA aminotransferase, which is responsible for breaking down the neurotransmitter GABA. By inhibiting this enzyme, 1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neural activity.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from 1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide administration can have a variety of biochemical and physiological effects. These may include increased inhibitory signaling in the brain, decreased excitatory signaling, and reduced anxiety and stress.

Advantages And Limitations For Lab Experiments

1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide has several advantages as a research tool, including its selectivity for the GABA aminotransferase enzyme, its ability to cross the blood-brain barrier, and its relatively long half-life. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential areas of future research for 1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide. These may include further studies on its potential therapeutic applications in addiction and other neurological and psychiatric disorders, as well as investigations into its mechanism of action and potential off-target effects. Additionally, research may focus on developing new analogs of 1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide with improved potency, selectivity, and safety profiles.

Synthesis Methods

1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl cyanide with cyclopropanecarboxylic acid and methylamine. The resulting product is then purified using chromatography techniques, such as column chromatography or HPLC.

Scientific Research Applications

1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide has been studied extensively in the context of its potential therapeutic applications. One of the primary areas of research has been in the treatment of addiction, particularly cocaine addiction. Studies have shown that 1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide can reduce cocaine self-administration in rats, suggesting that it may be a promising treatment for cocaine addiction in humans.

properties

IUPAC Name

1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-16(9-8-15)12(17)13(6-7-13)10-2-4-11(14)5-3-10/h2-5H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHADYBPBBMWJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide

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